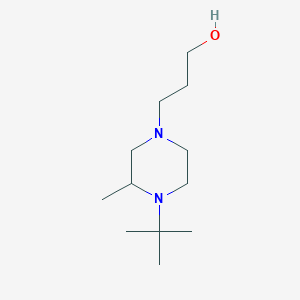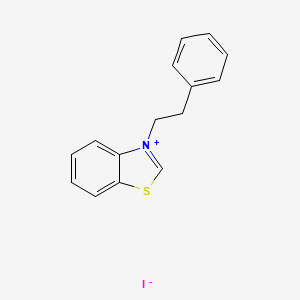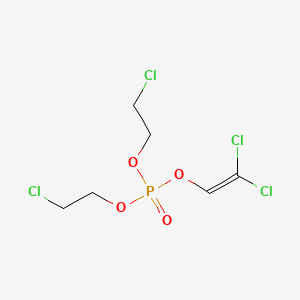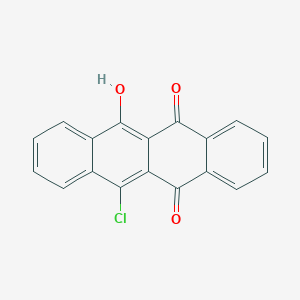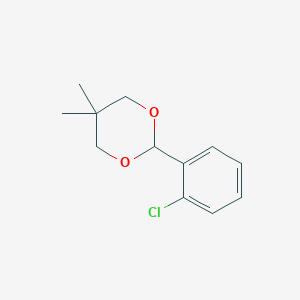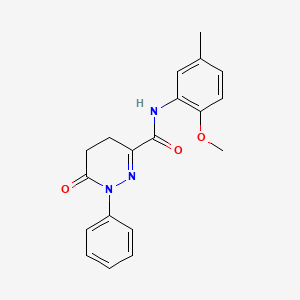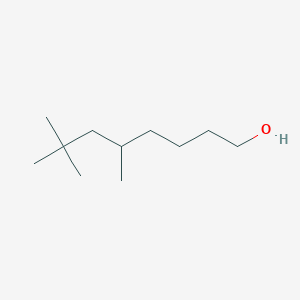
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of a tetrathiophosphate group attached to a dimethyl 1-(4-methylphenyl)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate typically involves the reaction of dimethyl 1-(4-methylphenyl)ethyl chloride with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The tetrathiophosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
作用機序
The mechanism of action of dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.
類似化合物との比較
Similar Compounds
- Dimethyl 1-(4-methylphenyl)ethyl phosphate
- Dimethyl 1-(4-methylphenyl)ethyl thiophosphate
- Dimethyl 1-(4-methylphenyl)ethyl dithiophosphate
Uniqueness
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate is unique due to the presence of four sulfur atoms in its tetrathiophosphate group. This structural feature imparts distinct chemical and biological properties compared to its analogs with fewer sulfur atoms. The compound’s enhanced reactivity and potential biological activities make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
5418-88-2 |
|---|---|
分子式 |
C11H17PS4 |
分子量 |
308.5 g/mol |
IUPAC名 |
1-(4-methylphenyl)ethylsulfanyl-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17PS4/c1-9-5-7-11(8-6-9)10(2)16-12(13,14-3)15-4/h5-8,10H,1-4H3 |
InChIキー |
FFIDZPGJGCJWGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)SP(=S)(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


